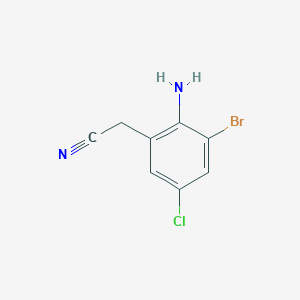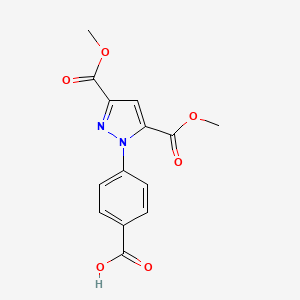
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with methoxycarbonyl groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This intermediate is then subjected to esterification to introduce the methoxycarbonyl groups. The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl groups and the pyrazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(methoxycarbonyl)benzoic acid: Similar in structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Similar but with methyl groups instead of methoxycarbonyl groups, affecting its reactivity and applications.
Uniqueness
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both the pyrazole ring and the methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
604003-21-6 |
|---|---|
Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
4-[3,5-bis(methoxycarbonyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C14H12N2O6/c1-21-13(19)10-7-11(14(20)22-2)16(15-10)9-5-3-8(4-6-9)12(17)18/h3-7H,1-2H3,(H,17,18) |
InChI Key |
ITFBDQZFXQASTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
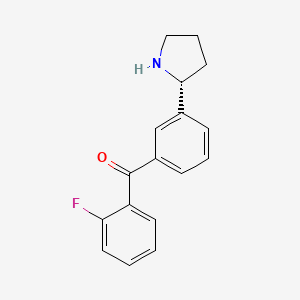
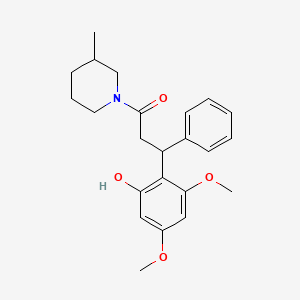
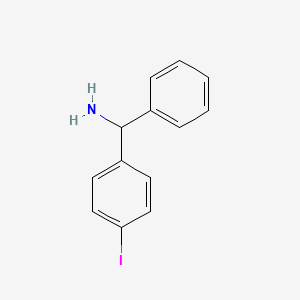
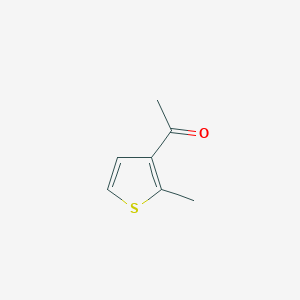
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
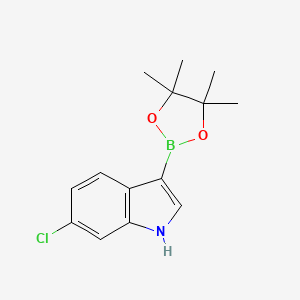

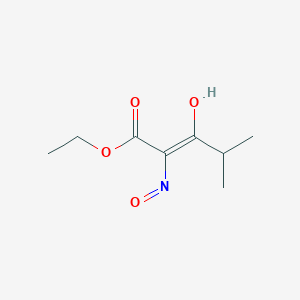
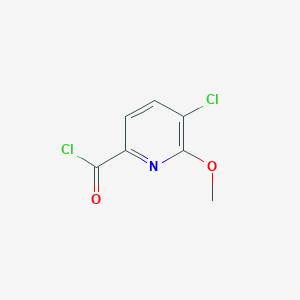

![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
